N-tert-butyl-1-(5-ethylpyrimidin-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
N-tert-butyl-1-(5-ethylpyrimidin-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl group and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(5-ethylpyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the pyrimidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(5-ethylpyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-tert-butyl-1-(5-ethylpyrimidin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(5-ethylpyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-1-(5-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide
- N-tert-butyl-1-(5-phenylpyrimidin-2-yl)pyrrolidine-3-carboxamide
- N-tert-butyl-1-(5-chloropyrimidin-2-yl)pyrrolidine-3-carboxamide
Uniqueness
N-tert-butyl-1-(5-ethylpyrimidin-2-yl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the pyrimidine ring may confer distinct properties compared to other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C15H24N4O |
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Molecular Weight |
276.38 g/mol |
IUPAC Name |
N-tert-butyl-1-(5-ethylpyrimidin-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H24N4O/c1-5-11-8-16-14(17-9-11)19-7-6-12(10-19)13(20)18-15(2,3)4/h8-9,12H,5-7,10H2,1-4H3,(H,18,20) |
InChI Key |
GUGUUSSXHITTOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(C2)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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